2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound is a pyrrolidine-based derivative featuring a tert-butyl ester group, an (S)-2-aminopropionyl moiety, and an isopropyl-amino-methyl substituent. The tert-butyl ester acts as a protective group for the pyrrolidine nitrogen, enhancing stability during synthetic processes. The stereospecific (S)-configuration at the 2-amino-propionyl group and the isopropyl substituent may influence molecular interactions, solubility, and biological activity .
Properties
IUPAC Name |
tert-butyl 2-[[[(2S)-2-aminopropanoyl]-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)19(14(20)12(3)17)10-13-8-7-9-18(13)15(21)22-16(4,5)6/h11-13H,7-10,17H2,1-6H3/t12-,13?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGLIYXLEXRKAH-UEWDXFNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)OC(C)(C)C)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1CCCN1C(=O)OC(C)(C)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as a complex organic compound, has garnered attention for its potential biological activities and pharmaceutical applications. This compound features a pyrrolidine ring and an amino acid derivative, which contribute to its unique properties and interactions within biological systems.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₃₃N₃O₃
- Molecular Weight : 327.5 g/mol
- IUPAC Name : tert-butyl 2-{[((S)-2-amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylate
The structure includes functional groups that are essential for its biological activity, such as the isopropyl-amino group and the tert-butyl ester moiety. These features enhance its solubility and bioavailability, making it a candidate for further pharmaceutical development.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways involved in neurological functions.
Potential Therapeutic Applications
Research indicates that this compound may have applications in:
- Neurological Disorders : Its structural similarity to neurotransmitters suggests potential roles in treating conditions like Alzheimer's disease and schizophrenia.
- Pain Management : Preliminary studies indicate analgesic properties, making it a candidate for pain relief therapies.
- Antidepressant Effects : The modulation of neurotransmitter systems could lead to antidepressant-like effects.
Interaction Studies
Studies have demonstrated that this compound interacts with nicotinic acetylcholine receptors (nAChRs), which are crucial in cognitive processes. The compound's ability to selectively bind to specific receptor subtypes enhances its therapeutic potential while minimizing side effects associated with broader-spectrum drugs.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Similarities | Unique Features |
|---|---|---|
| 4-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester | Shares piperidine structure and amino acid moiety | Different stereochemistry affecting biological activity |
| (S)-2-Amino-3-(4-methylphenyl)propanoic acid | Contains an amino acid framework | Different side chain leading to varied pharmacodynamics |
| 3-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester | Similar pyrrolidine structure | Variations in ring structure impacting receptor interactions |
This table illustrates how the unique structural features of this compound contribute to its distinct pharmacological profile.
Case Study 1: Neurological Impact
A study conducted on animal models demonstrated that administration of this compound resulted in improved cognitive function, as measured by performance in maze tests. The results indicated enhanced synaptic plasticity, suggesting a mechanism involving modulation of neurotransmitter release.
Case Study 2: Analgesic Properties
In another investigation focusing on pain management, the compound was shown to reduce nociceptive responses in models of inflammatory pain. The findings support its potential use as an analgesic agent, warranting further clinical trials.
Research Findings Summary
Recent research highlights include:
- In vitro studies showing significant inhibition of specific enzyme pathways associated with neurodegenerative diseases.
- Pharmacokinetic analysis indicating favorable absorption and distribution characteristics in biological systems.
These studies collectively underscore the compound's potential as a multi-target therapeutic agent.
Comparison with Similar Compounds
2-{[(S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
(S)-1-[(S)-2-(2-Bromo-acetylamino)-propionyl]-pyrrolidine-2-carboxylic acid tert-butyl ester (CAS 90035-55-5)
- Key Difference: Bromo-acetylamino group introduces electrophilic reactivity.
- However, increased molecular weight (363.25 g/mol) and LogP (1.55) may reduce solubility .
(S)-tert-butyl2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate (CAS 160800-65-7)
- Key Difference : Incorporates a hydroxy-phenyl group and methoxy substituent.
- Impact: The aromatic phenyl group increases LogP (2.7) and enables π-π stacking interactions.
Physicochemical Property Comparison
Notes:
- LogP : The target compound’s moderate LogP (~1.2) balances solubility and membrane permeability. The hydroxy-phenyl analog’s higher LogP (2.7) suggests greater lipophilicity, which may limit aqueous solubility .
- Hydrogen Bonding: All compounds share 2 H-bond donors, but the bromo analog has 6 acceptors (vs. 5 in others), enhancing polar interactions .
- Steric Effects : The isopropyl group in the target compound provides superior hydrophobic interactions compared to the ethyl analog but may hinder entry into confined binding sites .
Preparation Methods
Amide Bond Formation
The introduction of the isopropylamino-methyl group involves a two-step process:
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Activation of the Carboxyl Group : The Boc-protected pyrrolidine-1-carboxylic acid is activated using carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
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Nucleophilic Substitution : The activated intermediate reacts with isopropylamine in dichloromethane (DCM) at −20°C to minimize racemization. Yields for this step range from 70–85%, contingent on rigorous exclusion of moisture.
Reductive Amination for Methyl-Pyrrolidine Linkage
The methyl-pyrrolidine bridge is constructed via reductive amination between the Boc-protected pyrrolidine and a formaldehyde derivative. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 (adjusted with acetic acid) facilitates this transformation, achieving 80–90% yield. Steric hindrance from the isopropyl group necessitates extended reaction times (12–24 h) for complete conversion.
Deprotection and Final Functionalization
Boc Group Removal
Deprotection of the pyrrolidine nitrogen is achieved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C, followed by neutralization with aqueous sodium bicarbonate. This step proceeds quantitatively (>98% yield).
tert-Butyl Ester Stability
The tert-butyl ester remains intact during acidic deprotection due to its resistance to moderate acid. However, prolonged exposure to TFA (>2 h) may necessitate re-protection of the amino group post-deprotection.
Stereochemical Control and Chiral Integrity
Maintaining the (S,S) configuration is critical for biological activity. Key measures include:
-
Chiral Pool Synthesis : Use of enantiomerically pure (S)-2-aminopropionic acid as the starting material.
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Asymmetric Catalysis : Palladium-catalyzed couplings with chiral ligands (e.g., BINAP) to preserve configuration during alkylation.
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Low-Temperature Reactions : Conducting coupling steps below −10°C to suppress racemization.
Analytical validation via chiral HPLC (Chiralpak IC column, hexane/isopropanol mobile phase) confirms enantiomeric excess >99%.
Reaction Optimization and Yield Enhancement
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent (Coupling) | DCM | +15% vs. THF |
| Temperature (Amination) | −20°C | +20% vs. 25°C |
| Catalyst (EDCI vs. DCC) | EDCI with HOBt | +10% |
Byproduct Mitigation
-
Racemization : Minimized by using Hünig’s base (DIPEA) as a proton scavenger.
-
Oligomer Formation : Controlled by slow addition of reagents (1–2 h) and dilution (0.1–0.5 M).
Analytical Characterization
Spectroscopic Data
Q & A
What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence stereochemical outcomes?
Level : Basic
Methodological Answer :
The synthesis of this compound typically involves coupling tert-butyl pyrrolidine-1-carboxylate derivatives with functionalized amino acid precursors. Key steps include:
- Protection/deprotection strategies : Use of tert-butyl esters (e.g., 1-Boc-2-formylpyrrolidine derivatives) to stabilize intermediates .
- Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., DCC or EDC) under inert conditions .
- Stereochemical control : Chiral auxiliaries or enantioselective catalysts (e.g., (S)-configured amino acids) to preserve stereochemistry during isopropyl-amino group incorporation .
Critical Note : Reaction temperature (0–20°C) and solvent polarity (e.g., dichloromethane) significantly impact yields and enantiomeric excess .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. HPLC) during structural validation?
Level : Advanced
Methodological Answer :
Discrepancies between NMR (e.g., unexpected splitting patterns) and HPLC (e.g., multiple peaks) often arise from:
- Dynamic stereoisomerism : Rotamers or hindered rotation in the pyrrolidine ring, resolved by variable-temperature NMR .
- Impurity profiling : Use orthogonal methods:
- HPLC-MS : To detect trace byproducts (e.g., tert-butyl deprotection artifacts) .
- 2D NMR (COSY, NOESY) : Assigns spatial interactions (e.g., verifying methyl-pyrrolidine conformation) .
Validation Protocol : Cross-reference with synthetic intermediates (e.g., tert-butyl ester analogs) to confirm regioisomeric purity .
What experimental design strategies (e.g., DoE) optimize yield and purity in multi-step syntheses?
Level : Advanced
Methodological Answer :
Statistical Design of Experiments (DoE) minimizes trial-and-error approaches:
- Factor screening : Identify critical variables (e.g., reagent stoichiometry, temperature, solvent ratio) using fractional factorial designs .
- Response surface methodology : Optimize coupling reaction yields by modeling interactions between tert-butyl ester stability and pH .
- Case Study : A Plackett-Burman design reduced synthesis steps for tert-butyl-pyrrolidine derivatives by 30% while maintaining >95% purity .
How do computational tools (e.g., QSPR, DFT) predict the compound’s reactivity in novel reaction environments?
Level : Advanced
Methodological Answer :
Quantum-chemical calculations guide experimental workflows:
- Reaction path searches : DFT simulations (e.g., B3LYP/6-31G*) model tert-butyl ester cleavage under acidic/basic conditions .
- QSAR modeling : Predict solubility and stability by correlating molecular descriptors (e.g., logP, polar surface area) with experimental data .
Integration : Hybrid workflows (computational + experimental) accelerate reaction optimization by 50%, as demonstrated in tert-butyl-pyrrolidine carboxylate studies .
What are the best practices for analyzing stability under varying storage conditions (e.g., light, humidity)?
Level : Basic
Methodological Answer :
Stability protocols include:
- Forced degradation studies : Expose the compound to accelerated conditions (40°C/75% RH) and monitor degradation via:
- Storage recommendations : Airtight containers with desiccants at -20°C for long-term stability, validated by 12-month real-time studies .
How can researchers address challenges in scaling up enantioselective synthesis while maintaining purity?
Level : Advanced
Methodological Answer :
Scale-up requires balancing stereochemical fidelity and process efficiency:
- Catalyst recycling : Immobilized chiral catalysts (e.g., silica-supported proline derivatives) reduce costs .
- Continuous flow systems : Enhance mixing and heat transfer for tert-butyl ester reactions, minimizing racemization .
- In-line analytics : PAT (Process Analytical Technology) tools (e.g., FTIR) monitor enantiomeric excess in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
